(1S,11S,13S,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-bis[(4-nitrophenyl)methyl]-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium dibromide
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Overview
Description
The compound (1S,11S,13S,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-bis[(4-nitrophenyl)methyl]-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2{11,14}.0{1,27}.0{2,7}.0{8,31}.0{10,18}.0{13,17}.0{20,30}.0{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium dibromide is a complex organic molecule with a highly intricate structure. This compound is characterized by its multiple stereocenters and a unique arrangement of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The initial steps typically involve the formation of the core decacyclic structure, followed by the introduction of the hydroxyethylidene and nitrophenylmethyl groups. Common reagents used in these steps include strong acids and bases, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and consistency. This might include the use of high-performance liquid chromatography (HPLC) for purification and advanced spectroscopic techniques for structural verification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form a carbonyl group.
Reduction: The nitrophenyl groups can be reduced to form aminophenyl groups.
Substitution: Various substitution reactions can occur at the phenyl rings or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylidene group would yield a ketone, while reduction of the nitrophenyl groups would produce aminophenyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the context of its nitrophenyl and hydroxyethylidene groups.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects is highly dependent on its interactions with specific molecular targets. The nitrophenyl groups, for example, can participate in electron transfer reactions, while the hydroxyethylidene group can form hydrogen bonds with various biomolecules. These interactions can influence a range of biological pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S,5R,8R,10R,11R,13S,14R,17S,19S,20R)-10,11-Dihydroxy-4,5,13,19,20-pentamethyl-9-methylene-24-oxahexacyclo[15.5.2.0{1,18}.0{4,17}.0{5,14}.0{8,13}]tetracos-15-en-23-one .
- (1R,2R,5R,6R,9S,10S,13S,14S)-1,6,7,8,9,14,15,16,17,17-Decachloropentacyclo[12.2.1.1{6,9}.0{2,13}.0^{5,10}]octadeca-7,15-diene .
- (1S,11S,17R,18S,20R,21R,22S)-12-Oxa-8,17-diazaheptacyclo[15.5.2.0{1,18}.0{2,7}.0{8,22}.0{11,21}.0^{15,20}]tetracosa-2,4,6,14-tetraen-9-one 17-oxide nitrate .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of both nitrophenyl and hydroxyethylidene groups, along with the complex decacyclic structure, provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.
Properties
Molecular Formula |
C52H54N6O6+2 |
---|---|
Molecular Weight |
859.0 g/mol |
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,18R,20R,27S,29R,30R,31S)-14,26-bis[(4-nitrophenyl)methyl]-19-phenyl-21-oxa-8,19-diaza-14,26-diazoniadecacyclo[24.5.2.211,14.01,27.02,7.08,31.010,18.013,17.020,30.024,29]pentatriaconta-2,4,6,9,23-pentaen-35-ylidene]ethanol |
InChI |
InChI=1S/C52H54N6O6/c59-24-19-35-31-57(29-33-10-14-38(15-11-33)55(60)61)22-18-40-46(57)26-41(35)43-28-53-45-9-5-4-8-44(45)52-21-23-58(30-34-12-16-39(17-13-34)56(62)63)32-36-20-25-64-51(48(50(52)53)42(36)27-47(52)58)54(49(40)43)37-6-2-1-3-7-37/h1-17,19-20,28,40-42,46-51,59H,18,21-27,29-32H2/q+2/b35-19-,43-28-/t40?,41-,42-,46-,47-,48+,49+,50-,51+,52+,57?,58?/m0/s1 |
InChI Key |
YLVXKWTUSBUFLM-FCQSIFLSSA-N |
Isomeric SMILES |
C1C[N+]2(C/C(=C/CO)/[C@@H]\3C[C@H]2C1[C@@H]4/C3=C\N5[C@H]6[C@H]7[C@H]8C[C@H]9[C@@]6(CC[N+]9(CC8=CCO[C@H]7N4C1=CC=CC=C1)CC1=CC=C(C=C1)[N+](=O)[O-])C1=CC=CC=C15)CC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
C1C[N+]2(CC(=CCO)C3CC2C1C4C3=CN5C6C7C8CC9C6(CC[N+]9(CC8=CCOC7N4C1=CC=CC=C1)CC1=CC=C(C=C1)[N+](=O)[O-])C1=CC=CC=C15)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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